4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol
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Overview
Description
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol is an organic compound that features a bromine atom, a phenol group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol typically involves the following steps:
Formation of the Phenol Derivative: The starting material, 4-bromophenol, is prepared by bromination of phenol using bromine in the presence of a suitable solvent like chloroform.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving hydrazine and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and cyclization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the tetrazole ring can participate in redox reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the phenol and tetrazole rings.
Scientific Research Applications
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the phenol and tetrazole moieties.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(phenylimino)methyl]phenol: Similar structure but lacks the tetrazole ring.
2-bromo-4-methylphenol: Similar brominated phenol structure but different substituents.
Uniqueness
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol is unique due to the presence of both a brominated phenol and a tetrazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6O/c9-6-1-2-7(16)5(3-6)4-10-11-8-12-14-15-13-8/h1-4,16H,(H2,11,12,13,14,15)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARWCSDKKGUQE-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NNN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NNN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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